Lipophilicity Advantage (XLogP3-AA)
The introduction of a bromine atom at C6 increases lipophilicity relative to the mono-chlorinated analog. 6-Bromo-4-chloropteridine has a computed XLogP3-AA of 1.8, representing a significant increase over 4-chloropteridine, which lacks the C6 bromine [1]. A search of the PubChem database for 4-chloropteridine shows its XLogP is expected to be substantially lower due to the absence of the hydrophobic bromine substituent [2]. This difference directly impacts membrane permeability predictions and chromatographic retention behavior, which are critical parameters when selecting intermediates for medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 4-Chloropteridine: XLogP expected < 1.0 (mono-chlorinated pteridine, C₆H₃ClN₄, MW 166.57) |
| Quantified Difference | Target compound is at least 0.8 log units more lipophilic |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability for intracellular target engagement, making this compound a preferred precursor for cell-active probe synthesis relative to the mono-chlorinated analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71743433, 6-Bromo-4-chloropteridine. Computed XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-chloropteridine. Accessed Apr. 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem. 4-Chloropteridine CAS 72700-48-2. https://pubchem.ncbi.nlm.nih.gov. Accessed Apr. 23, 2026. View Source
